

Application Notes and Protocols: Quantifying ICG-TCO Labeling Efficiency

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Compound of Interest

Compound Name: *Icg-tco*

Cat. No.: *B12369987*

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Introduction

The conjugation of Indocyanine Green (ICG) to biomolecules via a trans-cyclooctene (TCO) linker has emerged as a powerful strategy for in vivo imaging and targeted therapies. ICG, a near-infrared (NIR) fluorescent dye, offers deep tissue penetration, while the TCO moiety allows for a highly specific and rapid bioorthogonal reaction with tetrazine-tagged molecules. Quantifying the efficiency of **ICG-TCO** labeling is critical for ensuring the quality, consistency, and efficacy of the resulting conjugates. This document provides detailed protocols and data for determining the degree of labeling of biomolecules with **ICG-TCO**.

Principles of Quantification

The efficiency of **ICG-TCO** labeling is typically expressed as the Dye-to-Biomolecule Ratio (DBR) or Labeling Efficiency (LE). Several methods can be employed to determine this ratio, primarily leveraging the distinct spectral properties of ICG and the biomolecule (e.g., a protein or antibody).

- **UV-Vis Spectrophotometry:** This is the most common and accessible method. By measuring the absorbance of the conjugate at the maximum absorbance wavelengths of ICG (around 800 nm) and the biomolecule (e.g., 280 nm for proteins), the concentration of each component can be calculated using the Beer-Lambert law.

- **Mass Spectrometry (MS):** Techniques like MALDI-TOF or LC-MS can provide a precise measurement of the molecular weight of the conjugate. The mass shift compared to the unlabeled biomolecule allows for the determination of the number of attached **ICG-TCO** molecules.[\[1\]](#)
- **Fluorimetry:** The fluorescence intensity of ICG can be used for relative quantification, especially when comparing different batches of conjugates. A standard curve of known ICG concentrations is required for absolute quantification.
- **Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC):** This technique separates the conjugate from free, unreacted **ICG-TCO**, allowing for the purification and subsequent quantification of the labeled biomolecule.[\[2\]](#)

Data Presentation: ICG-TCO Labeling Efficiency

The following tables summarize quantitative data on TCO labeling efficiency from various studies. While direct **ICG-TCO** labeling data is limited in the literature, the efficiency of TCO conjugation to proteins is a critical determinant of the final **ICG-TCO** labeling efficiency.

Table 1: TCO Conjugation Efficiency to Antibodies

Antibody	TCO Reagent	Molar Excess of TCO	Total TCOs per Antibody (MALDI-TOF)	Functional TCOs per Antibody	Reference
anti-EGFR	NHS-TCO	10	~1	~0.1	[1]
anti-EGFR	NHS-TCO	100	~5	~0.5	[1]
anti-EGFR	NHS-TCO	1000	~10	~1	[1]
Trastuzumab	TCO-PEG4-NHS	7.5	Not Reported	Not Reported	
Brain Shuttle mAb	TCO-NHS	Not Reported	2.6	Not Reported	

Table 2: Impact of PEG Linker on TCO Functionality

Antibody	TCO Conjugation Method	Total TCOs per Antibody	Functional TCOs per Antibody	% Functional TCOs	Reference
anti-EGFR	Direct NHS-TCO	~5	~0.5	~10%	
anti-EGFR	Azide + DBCO-PEG4-TCO	~3	~3	~100%	
anti-EGFR	Azide + DBCO-PEG24-TCO	~3	~3	~100%	

Experimental Protocols

Protocol 1: Quantification of ICG-TCO Labeling by UV-Vis Spectrophotometry

This protocol details the steps to determine the Dye-to-Biomolecule Ratio (DBR) of an **ICG-TCO** labeled protein using absorbance measurements.

Materials:

- **ICG-TCO** labeled protein solution
- Unlabeled protein solution (for baseline correction)
- Phosphate-buffered saline (PBS), pH 7.4
- UV-Vis spectrophotometer
- Quartz cuvettes

Methodology:

- Prepare Samples:
 - Dilute the **ICG-TCO** labeled protein solution in PBS to a concentration that gives an absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0 at both 280 nm and ~800 nm).
 - Prepare a blank solution containing only PBS.
- Spectrophotometer Setup:
 - Turn on the spectrophotometer and allow the lamps to warm up.
 - Set the measurement wavelengths to 280 nm and the maximum absorbance of ICG (typically around 780-800 nm, determine the exact λ_{max} by scanning the **ICG-TCO** conjugate from 700-900 nm).
- Measure Absorbance:
 - Blank the spectrophotometer with PBS.
 - Measure the absorbance of the diluted **ICG-TCO** labeled protein solution at 280 nm (A_{280}) and the ICG λ_{max} (A_{ICG}).
- Calculations:
 - Correction for ICG Absorbance at 280 nm: ICG has a non-negligible absorbance at 280 nm. This contribution must be subtracted from the total A_{280} reading to determine the true protein absorbance. The correction factor (CF) is the ratio of the absorbance of ICG at 280 nm to its absorbance at its λ_{max} . $CF = A_{280_ICG} / A_{\text{max_ICG}}$ This value should be determined empirically for the specific **ICG-TCO** conjugate or obtained from the manufacturer.
 - Calculate Protein Concentration: $\text{Corrected } A_{280} = A_{280_conjugate} - (A_{\text{ICG_conjugate}} * CF)$ Protein Concentration (M) = $\text{Corrected } A_{280} / (\epsilon_{\text{protein}} * \text{path length})$ where $\epsilon_{\text{protein}}$ is the molar extinction coefficient of the protein at 280 nm (in $M^{-1}cm^{-1}$) and the path length is typically 1 cm.

- Calculate **ICG-TCO** Concentration: **ICG-TCO** Concentration (M) = $A_{\text{ICG_conjugate}} / (\epsilon_{\text{ICG}} \times \text{path length})$ where ϵ_{ICG} is the molar extinction coefficient of ICG at its λ_{max} (in $\text{M}^{-1}\text{cm}^{-1}$).
- Determine Dye-to-Biomolecule Ratio (DBR): $\text{DBR} = \text{ICG-TCO Concentration (M)} / \text{Protein Concentration (M)}$

Protocol 2: General Procedure for ICG-TCO Labeling of Amine-Containing Biomolecules

This protocol provides a general workflow for labeling proteins or other biomolecules containing primary amines with an amine-reactive **ICG-TCO** derivative (e.g., **ICG-TCO-NHS** ester).

Materials:

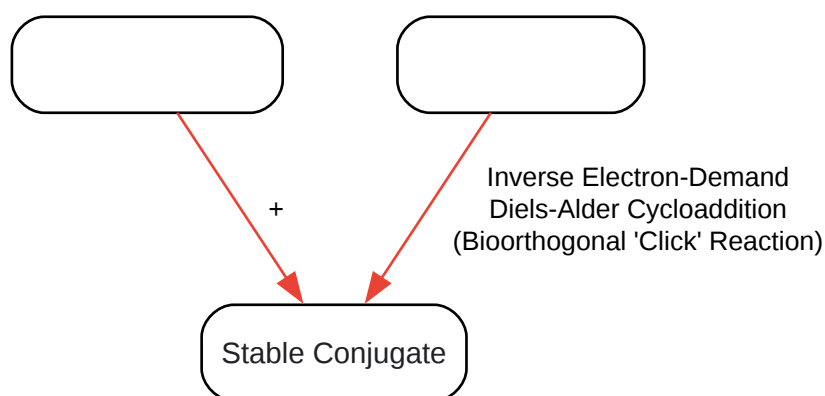
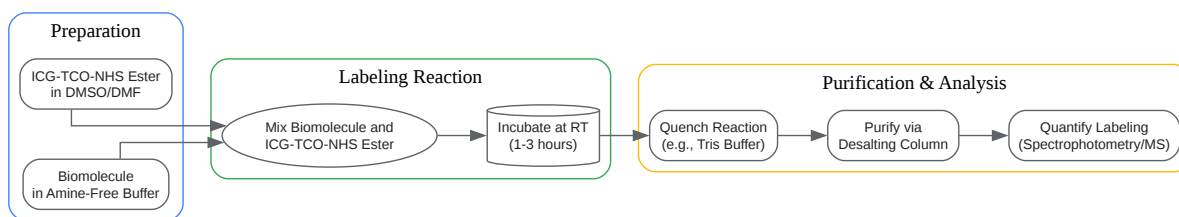
- Biomolecule (e.g., antibody) in an amine-free buffer (e.g., PBS)
- **ICG-TCO-NHS** ester
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
- Desalting column (e.g., Sephadex G-25)

Methodology:

- Prepare Biomolecule:
 - Dissolve the biomolecule in the reaction buffer at a concentration of 1-5 mg/mL.
- Prepare **ICG-TCO-NHS** Ester Solution:
 - Immediately before use, dissolve the **ICG-TCO-NHS** ester in a small amount of anhydrous DMF or DMSO to create a 10-20 mM stock solution.

- Labeling Reaction:
 - Add a 5 to 20-fold molar excess of the **ICG-TCO**-NHS ester solution to the biomolecule solution. The optimal ratio should be determined empirically.
 - Incubate the reaction for 1-3 hours at room temperature, protected from light.
- Quench Reaction:
 - Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM.
 - Incubate for 15-30 minutes at room temperature.
- Purify Conjugate:
 - Remove excess, unreacted **ICG-TCO**-NHS ester and quenching buffer components by passing the reaction mixture through a desalting column equilibrated with PBS.
 - Collect the fractions containing the labeled biomolecule. The colored fractions will be visible.

Mandatory Visualizations



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- To cite this document: BenchChem. [Application Notes and Protocols: Quantifying ICG-TCO Labeling Efficiency]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12369987#quantifying-icg-tco-labeling-efficiency\]](https://www.benchchem.com/product/b12369987#quantifying-icg-tco-labeling-efficiency)

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